molecular formula C20H24FN3O3 B6131136 ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate

ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B6131136
M. Wt: 373.4 g/mol
InChI Key: SUXQCYIVOVYBTI-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the alkylation of the pyrazole ring with a fluorophenylmethyl halide in the presence of a base.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable diamine and a diester.

    Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

    Reduction: Alcohols or amines, depending on the site of reduction.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its fluorophenyl and pyrazole moieties. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate can be compared with other compounds that feature similar structural motifs:

    Ethyl 3-methylpyrazole-5-carboxylate: Lacks the fluorophenyl and piperidine groups, resulting in different chemical and biological properties.

    Fluorophenylmethyl derivatives: These compounds may share some pharmacological properties but differ in their overall activity due to the absence of the pyrazole and piperidine rings.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(5-methyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c1-3-27-19(26)20(12-15-7-4-5-8-16(15)21)9-6-10-24(13-20)18(25)17-11-14(2)22-23-17/h4-5,7-8,11H,3,6,9-10,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQCYIVOVYBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC(=C2)C)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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